Alfuzosin-d3

Purity specification Certificate of Analysis Procurement qualification

Quantitative bioanalysis of Alfuzosin requires an internal standard that corrects for matrix effects and extraction recovery. Non-isotopic standards introduce bias; alternative deuterated analogs risk retention time shifts. Alfuzosin-d3 (N-methyl-d3) offers: - +3 Da mass shift with minimal chromatographic offset - Certified purity ≥99% with batch-specific CoA - Traceability to USP/EP standards for audit-ready compliance - Co-elution with analyte for proportional ionization correction

Molecular Formula C19H27N5O4
Molecular Weight 392.5 g/mol
Cat. No. B12403915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlfuzosin-d3
Molecular FormulaC19H27N5O4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
InChIInChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1D3
InChIKeyWNMJYKCGWZFFKR-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alfuzosin-d3 Reference Standard: Specifications and Compliance


Alfuzosin-d3 (CAS: 1006724-55-5; hydrochloride salt CAS: 1216383-97-9) is a stable isotope-labeled analog of the α1-adrenergic receptor antagonist Alfuzosin, in which three hydrogen atoms are replaced by deuterium atoms on the N-methyl moiety of the parent molecule . As a deuterium-labeled internal standard (SIL-IS), it is supplied as a fully characterized reference compound with certified purity specifications (≥98% to 99.90% depending on vendor and batch) . The compound is manufactured for analytical and bioanalytical applications, including LC-MS/MS method development, method validation, and quality control workflows in pharmaceutical development, and is compliant with regulatory guidelines for use as a reference standard traceable to pharmacopeial standards (USP or EP) [1]. Alfuzosin-d3 is strictly designated for research use only and is not intended for human therapeutic or diagnostic applications .

Deuterium-labeled internal standard (SIL-IS) for bioanalytical workflows
Fully characterized reference standard for LC-MS/MS method development
Supports regulatory-compliant quantitative analysis, traceable to USP/EP

Why Alfuzosin-d3 Cannot Be Substituted as Internal Standard


In quantitative bioanalysis of Alfuzosin, the selection of an appropriate internal standard directly determines assay accuracy, precision, and regulatory acceptability. Non-isotopic internal standards—such as structurally related α1-blockers (e.g., terazosin, propranolol, or amlodipine) that have been used in published Alfuzosin bioanalytical methods—cannot fully compensate for differential extraction recovery, ionization suppression/enhancement, and chromatographic behavior across complex biological matrices, leading to method bias and reduced robustness [1][2][3]. Among stable isotope-labeled internal standards, deuterium count and labeling position create measurable differences in chromatographic retention time (inverse isotope effect in reversed-phase LC), isotopic purity (risk of cross-talk interference from unlabeled analyte or alternative isotopologues), and supplier-specific characterization rigor . Substituting Alfuzosin-d3 with Alfuzosin-d7 (7 deuterium atoms on the tetrahydrofuroyl moiety) or Alfuzosin-13C,d3 (dual-labeled) without experimental verification introduces quantifiable risk of retention time misalignment and mass spectral interference, which must be explicitly validated rather than assumed equivalent .

IS type Non-isotopic internal standards (e.g., terazosin, propranolol) may not correct for differential matrix effects; method bias may increase.
Labeling Alfuzosin-d7 or Alfuzosin-13C,d3 can introduce retention time shifts and cross-talk risk; co-elution must be validated, not assumed.
Position Deuteration site (N-methyl vs. tetrahydrofuroyl) alters chromatographic isotope effects; direct substitution may require method re-optimization.

Alfuzosin-d3 Comparative Selection Evidence


Purity and Batch Reproducibility vs. Alfuzosin-d7

Among commercially available deuterated Alfuzosin internal standards, Alfuzosin-d3 is supplied with documented purity specifications that can inform procurement decisions. One supplier reports Alfuzosin-d3 purity at 99.90% . In contrast, commercially available Alfuzosin-d7 (7 deuterium atoms on tetrahydrofuroyl moiety) is typically supplied without published numerical purity specifications on product pages, requiring users to request Certificates of Analysis (CoA) for batch-specific verification . This transparency difference in published purity metrics provides Alfuzosin-d3 purchasers with a documented baseline for method qualification documentation.

Published purity
Cross-study comparable
99.90% (Alfuzosin-d3) vs. not publicly specified (Alfuzosin-d7)
Supplier-published specification
Documented purity baseline supports procurement qualification.
Alfuzosin-d7 requires CoA request for batch verification.
Purity specification Certificate of Analysis Procurement qualification Method validation

Matrix Effect Compensation: Isotopic vs. Non-Isotopic Standards

Stable isotope-labeled (SIL) internal standards such as Alfuzosin-d3 co-elute with the target analyte and experience nearly identical matrix effects, providing superior correction compared to non-isotopic structural analogs. In a validated Alfuzosin bioanalytical method using propranolol (a non-isotopic β-blocker) as internal standard, the absolute recovery from spiked human plasma was 71.8% for Alfuzosin, with intra- and inter-day precision (%CV) ranging from 0.9% to 7.7% across quality control levels [1]. SIL-IS approaches have been widely demonstrated to reduce matrix effect variability and yield more reproducible recoveries in LC-MS/MS assays compared to structurally related compounds [2]. While direct head-to-head quantitative data comparing Alfuzosin-d3 to propranolol in the same study is not available, the class-level advantage of SIL-IS over non-isotopic analogs is well-established [2].

Matrix effect control
Class-level inference
SIL-IS co-elution normalizes ion suppression; non-isotopic IS (propranolol) reported 71.8% absolute recovery for Alfuzosin.
SIL-IS reduces matrix-effect variability vs. structural analogs.
Class-level advantage; method precision %CV 0.9–7.7% with non-isotopic IS.
Matrix effect Ionization suppression LC-MS/MS quantification Bioanalytical method validation

Isotopic Interference and Mass Shift Comparison

Alfuzosin-d3 produces a nominal mass shift of +3 Da relative to unlabeled Alfuzosin (m/z 390 → 393 for the protonated molecular ion), which falls within the optimal 3-5 Da mass difference range recommended for SIL-IS to minimize isotopic spectral overlap from naturally occurring 13C and 15N isotopes of the analyte while avoiding chromatographic resolution differences that can occur with higher mass shifts . Alternative deuterated internal standards include Alfuzosin-d6 (+6 Da) and Alfuzosin-d7 (+7 Da, with deuteration on the tetrahydrofuroyl moiety) . The +7 Da mass shift of Alfuzosin-d7 creates a larger m/z separation that may be beneficial for avoiding cross-talk in certain instrument configurations but introduces a quantifiable risk of chromatographic retention time offset due to the inverse isotope effect, which is more pronounced with increasing deuterium incorporation and depends on labeling position [1][2]. This positional dependence requires method-specific validation rather than assuming chromatographic co-elution.

Mass shift
Class-level inference
+3 Da (N-methyl) vs. +7 Da (tetrahydrofuroyl)
Δ = 4 Da between labeled forms
Balances spectral separation with minimized retention shift.
Higher mass shifts may increase inverse isotope effect offset.
Isotopic interference Mass spectrometry Cross-talk MRM transition

Regulatory Compliance: Full Characterization vs. Limited Documentation

Alfuzosin-d3 is supplied as a fully characterized reference standard with documented regulatory compliance for traceability against pharmacopeial standards (USP or EP), supported by comprehensive Certificates of Analysis (CoA) . In contrast, several alternative deuterated Alfuzosin internal standards, including Alfuzosin-d7 and Alfuzosin-13C,d3, are offered without explicit regulatory compliance statements or published characterization data beyond basic physicochemical properties . For laboratories operating under GLP or conducting regulatory submissions (ANDA, DMF), this documentation gap creates quantifiable procurement risk, as additional qualification and documentation requests may delay method implementation.

Regulatory documentation
Cross-study comparable
Alfuzosin-d3: fully characterized, USP/EP traceable. Alternatives: no explicit compliance statements published.
Documented compliance reduces qualification burden.
Supports audit readiness for regulated bioanalysis.
Regulatory compliance USP EP Reference standard Traceability

Deuteration Site: N-Methyl vs. Tetrahydrofuroyl

The chromatographic and metabolic behavior of deuterated compounds is position-dependent. Alfuzosin-d3 incorporates deuterium on the N-methyl moiety , whereas Alfuzosin-d7 incorporates seven deuterium atoms on the tetrahydrofuroyl moiety . Deuterium position influences chromatographic isotope effects through inductive and resonance effects on analyte-stationary phase interactions [1]. In reversed-phase LC, deuterated compounds typically elute slightly earlier than their protium analogs (inverse isotope effect), with the magnitude of retention time shift depending on the number and position of deuterium substitutions [2][3]. Additionally, position of deuteration affects the potential for metabolic kinetic isotope effects if the labeled compound were used in tracer studies—though this is less critical for analytical internal standard applications [4]. The N-methyl deuteration in Alfuzosin-d3 represents a different deuteration strategy than the tetrahydrofuroyl deuteration in Alfuzosin-d7, yielding distinct chromatographic and isotopic properties that cannot be assumed equivalent.

Deuteration site
Class-level inference
N-methyl (d3) vs. tetrahydrofuroyl (d7). Position influences chromatographic isotope effects.
Distinct retention behaviors; method transfer requires validation.
Co-elution equivalence cannot be assumed across labeling sites.
Deuterium isotope effect Chromatographic retention Metabolic stability Position-specific deuteration

Alfuzosin-d3 Validated Application Scenarios


Regulated Bioanalytical Method Validation for PK Studies

In GLP-compliant bioanalytical laboratories developing LC-MS/MS methods for Alfuzosin quantification in human plasma or urine, Alfuzosin-d3 serves as a fully characterized SIL-IS with documented traceability to USP/EP standards . The +3 Da mass shift provides adequate spectral separation while minimizing chromatographic retention time offset . The availability of published purity specifications (99.90%) and regulatory-compliant documentation supports audit readiness and reduces qualification burden relative to alternative deuterated internal standards lacking explicit compliance statements .

BA/BE Studies: Matrix Effect Compensation

For BA/BE studies involving Alfuzosin formulations, SIL-IS such as Alfuzosin-d3 provide superior matrix effect compensation compared to non-isotopic internal standards like propranolol or terazosin, which exhibit differential extraction recovery (71.8% absolute recovery reported for Alfuzosin with non-isotopic IS) and cannot fully correct for ionization variability across subject plasma samples [1][2]. The co-elution of Alfuzosin-d3 with the target analyte ensures that matrix-induced ion suppression or enhancement affects both compounds proportionally, improving method accuracy and precision .

QC Release Testing for Alfuzosin

In pharmaceutical QC laboratories performing Alfuzosin assay and impurity testing, Alfuzosin-d3 is supplied as a fully characterized reference standard suitable for method development, method validation (AMV), and routine quality control applications . The compound is manufactured with batch-specific Certificates of Analysis and can be used for traceability against pharmacopeial standards . Its 99.90% purity specification meets the requirements for quantitative reference standard applications in release testing.

Method Transfer and Cross-Validation

When transferring validated Alfuzosin bioanalytical methods between laboratories or across different LC-MS/MS instrument platforms, the selection of a consistent SIL-IS with documented chromatographic behavior is critical. Alfuzosin-d3's N-methyl deuteration site and +3 Da mass shift represent a defined isotopic configuration. In contrast, substituting with Alfuzosin-d7 (tetrahydrofuroyl deuteration, +7 Da) may introduce chromatographic retention time differences due to position-dependent inverse isotope effects [3][4], requiring cross-validation that could delay method transfer timelines.

Application
Selection Property
Validation Focus
Regulated bioanalytical method validation for PK studies
SIL-IS with documented traceability
Audit readiness and qualification documentation
BA/BE studies: matrix effect compensation
Co-eluting isotopic standard
Matrix-effect normalization review
QC release testing for Alfuzosin
Certified purity reference standard
Pharmacopeial traceability review
Method transfer and cross-validation
Defined deuteration site and mass shift
Chromatographic retention consistency

Technical Documentation Hub

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